N,N'-Ditosylethylenediamine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N,N'-Ditosylethylenediamine often involves multistep chemical procedures, starting from basic ethylenediamine structures to introduce tosyl groups. For instance, the synthesis of chiral N-acylethylenediamines, which are similar in structure, involves single reaction steps from commercially available materials, demonstrating the modular approach to synthesizing these compounds (Sprout & Seto, 2003). This process highlights the adaptability and versatility of ethylenediamine derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular structure of compounds like N,N'-Ditosylethylenediamine often features complex interactions, such as hydrogen bonding and π-π interactions. For example, N,N′-Diphenylethylenediamine shows N—H⋯π and C—H⋯π-bonded networks, which are crucial for understanding the behavior of N,N'-Ditosylethylenediamine in various chemical environments (Lennartson et al., 2005).
Chemical Reactions and Properties
The chemical reactions involving N,N'-Ditosylethylenediamine derivatives are highly diverse, ranging from catalytic asymmetric additions to complex coordination with metals. For instance, the catalytic asymmetric addition of alkylzinc reagents to aldehydes using N-acylethylenediamine derivatives highlights the compound's role in facilitating selective and high-yield chemical reactions (Sprout & Seto, 2003).
Physical Properties Analysis
The physical properties of N,N'-Ditosylethylenediamine and its derivatives, such as solubility, melting point, and crystalline structure, are pivotal for their application in material science and chemical engineering. For example, the crystal structure analysis of N,N′-Diphenylethylenediamine reveals specific intermolecular interactions that could influence the solubility and melting point of similar compounds (Lennartson et al., 2005).
Chemical Properties Analysis
N,N'-Ditosylethylenediamine derivatives exhibit a wide range of chemical properties, including reactivity towards nucleophiles, electrophiles, and ability to form complexes with metals. The synthesis and properties of N-acylethylenediamine triacetic acid chelating surfactants, for instance, demonstrate the compound's chelating ability and potential applications in metal ion sequestration and catalysis (El-Sukkary et al., 2011).
Scientific Research Applications
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N,N-dimethylenamino ketones
- Field : Organic Chemistry
- Application : These compounds are used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives .
- Method : The specific methods of application or experimental procedures would depend on the specific derivative being synthesized. The article does not provide detailed procedures .
- Results : These N,N-dimethyl analogues have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .
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N,N-dimethyl-O-thiocarbamates
- Field : Pharmaceutical Chemistry
- Application : These compounds are of interest due to their desirable medicinal properties .
- Method : The synthesis and analysis of the structures and properties of a series of N,N-dimethyl-O-thiocarbamates were reported. X-ray diffraction techniques were used to gain insight into how these molecules self-assemble in the solid-state .
- Results : The crystal structure of tolnaftate, an active pharmaceutical ingredient that is indicated for the treatment of fungal infections, was reported for the first time .
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Poly(N,N-diethylacrylamide) (PDEAAm)
- Field : Polymer Chemistry
- Application : PDEAAm is a thermoresponsive polymer that has gained increased interest in recent years due to its better biocompatibility than the widely investigated poly(N,N-isopropylacrylamide) .
- Method : The specific methods of application or experimental procedures would depend on the specific use case. The article does not provide detailed procedures .
- Results : The article does not provide specific results or outcomes obtained .
properties
IUPAC Name |
4-methyl-N-[2-[(4-methylphenyl)sulfonylamino]ethyl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S2/c1-13-3-7-15(8-4-13)23(19,20)17-11-12-18-24(21,22)16-9-5-14(2)6-10-16/h3-10,17-18H,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFGETLODCEHBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCNS(=O)(=O)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196021 | |
Record name | p-Toluenesulfonamide, N,N'-ethylenebis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Ditosylethylenediamine | |
CAS RN |
4403-78-5 | |
Record name | N,N′-1,2-Ethanediylbis[4-methylbenzenesulfonamide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4403-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Toluenesulfonamide, N,N'-ethylenebis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004403785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4403-78-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25018 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Toluenesulfonamide, N,N'-ethylenebis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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